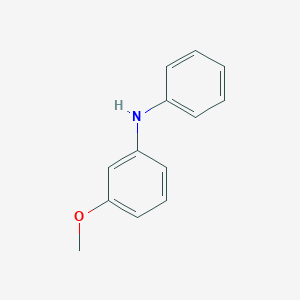
3-甲氧基二苯胺
描述
3-Methoxydiphenylamine, also known as 3-methoxy-N-phenylaniline, is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It appears as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . The compound consists of a diphenylamine core with a methoxy group attached to one of the phenyl rings .
科学研究应用
3-Methoxydiphenylamine has diverse applications in scientific research and industry:
作用机制
Target of Action
3-Methoxydiphenylamine is a versatile compound with various applications in different fields . Its primary targets can vary depending on the specific application. For instance, in the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs and pharmaceutical compounds . In the polymer industry, it acts as a stabilizer and antioxidant .
Mode of Action
The mode of action of 3-Methoxydiphenylamine depends on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers by inhibiting the oxidation process . The mechanism of action involves scavenging free radicals and interrupting the oxidation chain reaction .
Biochemical Pathways
Its role as an antioxidant suggests that it may be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This could influence its bioavailability and distribution in the body.
Result of Action
The result of 3-Methoxydiphenylamine’s action can vary depending on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers . In the pharmaceutical industry, its role would depend on the specific drug being synthesized .
Action Environment
The action of 3-Methoxydiphenylamine can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature, light, and the presence of other chemicals . The recommended storage conditions for 3-Methoxydiphenylamine are to keep it in a cool and dry place, away from direct sunlight .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxydiphenylamine can be synthesized through various methods. One common method involves the reaction of bromobenzene with m-anisidine in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In industrial settings, 3-Methoxydiphenylamine is often produced by the reduction of m-dinitrobenzene followed by methylation. The process involves adding m-dinitrobenzene to a high-pressure kettle, followed by the addition of a methanol solution . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Methoxydiphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of 3-Methoxydiphenylamine.
相似化合物的比较
- 3-Methoxyphenylamine
- 3-Methoxyaniline
- 3-Methoxybenzylamine
Comparison: 3-Methoxydiphenylamine is unique due to its diphenylamine core with a methoxy group attached to one of the phenyl rings. This structure imparts specific chemical properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions. Compared to similar compounds, 3-Methoxydiphenylamine is particularly valuable in the synthesis of diazonium salts and its use as an antioxidant in the polymer industry .
属性
IUPAC Name |
3-methoxy-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKASXAGBWHIGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143614 | |
| Record name | N-Phenyl-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-16-6 | |
| Record name | 3-Methoxydiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-m-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-m-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methoxydiphenylamine in imaging technology?
A1: 3-Methoxydiphenylamine serves as a key starting material for synthesizing diazonium salts, specifically 3-Methoxydiphenylamine-4-diazonium salt (MDDS) [, , , ]. These diazonium salts are integral components of diazoresins, which are utilized in the production of high-speed diazo sensitive paper [, ]. The paper utilizes the photosensitivity of MDDS for exposure, development, and image formation [, ].
Q2: How does the structure of 3-Methoxydiphenylamine contribute to the properties of its diazonium salt?
A2: Research suggests that the methoxy group at the 3-position of the diphenylamine structure significantly enhances the thermal stability of the resulting diazonium salt []. When compared to the unsubstituted diphenylamine-4-diazonium salt, MDDS exhibits a higher decomposition temperature, approximately 31°C higher []. This enhanced thermal stability is crucial for the practical applications of these diazonium salts, particularly in imaging technologies where controlled decomposition upon exposure to light or heat is essential.
Q3: What are the different synthetic routes explored for producing 3-Methoxydiphenylamine, and how do they compare?
A3: Several synthetic methods for 3-Methoxydiphenylamine are reported:
- Aniline and m-bromoanisole route: This method involves formylation, condensation, and hydrolysis under alkaline conditions []. It boasts a simple process and higher yield (80.5%) compared to previous methods [].
- Aniline and resorcinol route: This two-step process involves synthesizing 3-hydroxydiphenylamine under normal pressure (an improvement over the high-pressure method), followed by reaction with dimethyl sulfate to obtain 3-Methoxydiphenylamine []. This method offers a yield exceeding 76% and high purity (over 98%) under optimized conditions [].
- Resorcinol and aniline route (six-step synthesis): This route, while offering a total yield of 36%, allows for studying the photochemical and thermal decomposition properties of the synthesized MDDS [].
Q4: What research has been conducted on polymers incorporating 3-Methoxydiphenylamine?
A4: Research explores incorporating 3-Methoxydiphenylamine into polymeric structures:
- Poly[N-(p-(3-methoxydiphenylamine)phenyl methacrylamide)]: This polymer has been synthesized, and its physical properties have been investigated []. This research suggests potential applications of 3-Methoxydiphenylamine-containing polymers as macromolecular carriers or in materials science.
- Poly(3-methoxydiphenylamine): This polymer has been synthesized and characterized, highlighting the versatility of 3-Methoxydiphenylamine as a building block for different polymer architectures [].
Q5: Are there any studies on the controlled release of drugs using materials derived from 3-Methoxydiphenylamine?
A5: Yes, a study explored the electrically controlled release of ibuprofen from a conductive hydrogel composed of poly(3‐methoxydiphenylamine) and crosslinked pectin []. This research highlights the potential of 3-Methoxydiphenylamine-based materials in developing advanced drug delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


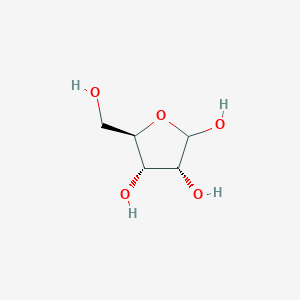


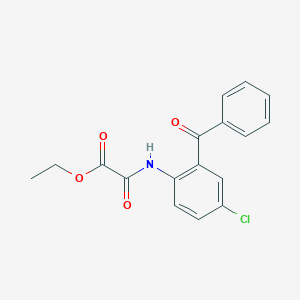
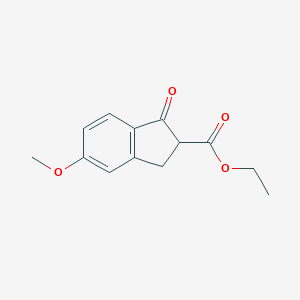
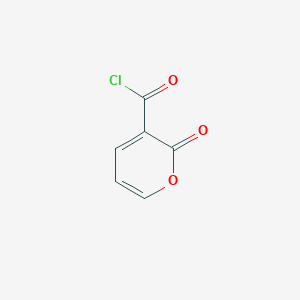

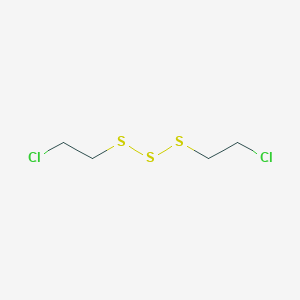
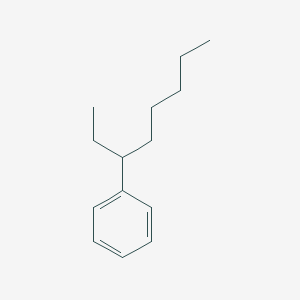


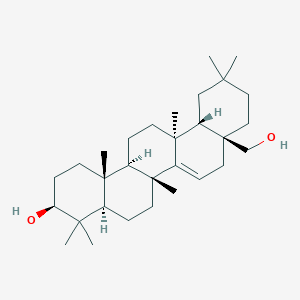
![5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione](/img/structure/B93967.png)

